molecular formula C7H7F2NO B13341852 2-Amino-4-(difluoromethyl)phenol

2-Amino-4-(difluoromethyl)phenol

Cat. No.: B13341852
M. Wt: 159.13 g/mol
InChI Key: WBPVHALSVWSOCY-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethyl)phenol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-(difluoromethyl)phenol, with ammonia or an amine source under appropriate conditions. The reaction typically requires a solvent like ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Amino-4-(difluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Amino-2-(difluoromethyl)phenol: Similar structure but with the amino and difluoromethyl groups in different positions.

    2-Amino-4-(methyl)phenol: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

2-Amino-4-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-amino-4-(difluoromethyl)phenol

InChI

InChI=1S/C7H7F2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2

InChI Key

WBPVHALSVWSOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)N)O

Origin of Product

United States

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